molecular formula C22H36O4 B12420618 11-Deoxy Limaprost-d3

11-Deoxy Limaprost-d3

Cat. No.: B12420618
M. Wt: 367.5 g/mol
InChI Key: GGXXRJAROSMGDC-MGMHINSMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-Deoxy Limaprost-d3 is a deuterated analog of 11-Deoxy Limaprost, a derivative of prostaglandin E1. This compound is characterized by the replacement of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This modification is often used to study the pharmacokinetics and metabolic pathways of the parent compound, as deuterium can provide insights into the stability and behavior of the molecule in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Deoxy Limaprost-d3 involves the deuteration of 11-Deoxy Limaprost. This process typically includes the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms into the molecule. The reaction conditions often involve controlled temperatures and pressures to facilitate the exchange of hydrogen with deuterium .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. Techniques such as rotary vacuum drying and freeze-drying are employed to stabilize the compound and prevent degradation during storage .

Chemical Reactions Analysis

Types of Reactions: 11-Deoxy Limaprost-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s stability and reactivity under different conditions.

Common Reagents and Conditions: Common reagents used in these reactions include deuterated solvents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reaction conditions vary depending on the desired outcome, with temperature, pressure, and pH being critical factors .

Major Products Formed: The major products formed from these reactions include deuterated analogs of the parent compound and various degradation products. These products are analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to determine their structure and properties .

Scientific Research Applications

11-Deoxy Limaprost-d3 is widely used in scientific research due to its unique properties. In chemistry, it serves as a reference standard for studying the behavior of prostaglandin derivatives. In biology and medicine, it is used to investigate the pharmacokinetics and metabolic pathways of prostaglandin analogs. The compound’s stability and resistance to degradation make it valuable for long-term studies and drug development .

Mechanism of Action

The mechanism of action of 11-Deoxy Limaprost-d3 involves its interaction with prostaglandin E2 receptors. As a prostaglandin E1 analog, it stimulates these receptors, leading to various physiological effects such as smooth muscle relaxation and inhibition of platelet aggregation. The deuterium atoms in the compound enhance its stability and prolong its half-life, allowing for more extended studies and applications .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 11-Deoxy Limaprost-d3 include other deuterated prostaglandin analogs such as Limaprost-d3, 8-epi Limaprost, and 15-keto Limaprost. These compounds share structural similarities but differ in their specific modifications and applications .

Uniqueness: What sets this compound apart is its specific deuteration pattern, which provides unique insights into the behavior of prostaglandin derivatives. Its stability and resistance to degradation make it particularly valuable for long-term studies and applications in drug development and pharmacokinetics .

Properties

Molecular Formula

C22H36O4

Molecular Weight

367.5 g/mol

IUPAC Name

(E)-7-[(1R,2R)-2-[(E,3S,5S)-3-hydroxy-5-(trideuteriomethyl)non-1-enyl]-5-oxocyclopentyl]hept-2-enoic acid

InChI

InChI=1S/C22H36O4/c1-3-4-9-17(2)16-19(23)14-12-18-13-15-21(24)20(18)10-7-5-6-8-11-22(25)26/h8,11-12,14,17-20,23H,3-7,9-10,13,15-16H2,1-2H3,(H,25,26)/b11-8+,14-12+/t17-,18-,19+,20+/m0/s1/i2D3

InChI Key

GGXXRJAROSMGDC-MGMHINSMSA-N

Isomeric SMILES

[2H]C([2H])([2H])[C@@H](CCCC)C[C@@H](/C=C/[C@H]1CCC(=O)[C@@H]1CCCC/C=C/C(=O)O)O

Canonical SMILES

CCCCC(C)CC(C=CC1CCC(=O)C1CCCCC=CC(=O)O)O

Origin of Product

United States

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